molecular formula C9H11NO2 B14341259 2-Butanone, 4-hydroxy-4-(4-pyridinyl)- CAS No. 106012-19-5

2-Butanone, 4-hydroxy-4-(4-pyridinyl)-

Cat. No.: B14341259
CAS No.: 106012-19-5
M. Wt: 165.19 g/mol
InChI Key: TVUXQVOEAFYAJC-UHFFFAOYSA-N
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Description

2-Butanone, 4-hydroxy-4-(4-pyridinyl)- is an organic compound that belongs to the class of beta-hydroxy ketones. This compound is characterized by the presence of a hydroxyl group attached to the beta-carbon atom relative to the carbonyl group, along with a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butanone, 4-hydroxy-4-(4-pyridinyl)- can be achieved through several methods. One common approach involves the use of 1,3-butanediol as a starting material. The reaction typically involves the addition of a catalyst, water, and a water entrainer into a reaction vessel. The mixture is then heated to a temperature range of 60 to 75 degrees Celsius. Hydrogen peroxide is added dropwise to the mixture, followed by distillation hydration. The reaction is continued until the content of 1,3-butanediol is significantly reduced, and the target product is obtained through distillation .

Industrial Production Methods

In industrial settings, the production of 2-Butanone, 4-hydroxy-4-(4-pyridinyl)- can be achieved through biotechnological methods. One such method involves the use of nicotinamide cofactor-dependent oxidoreductases for the bioproduction of the compound. This method employs an immobilized in situ cofactor regeneration system composed of NAD±dependent glycerol dehydrogenase and NAD±regenerating NADH oxidase. The enzymes are immobilized on functionalized single-walled carbon nanotubes, which enhances the stability and yield of the product .

Chemical Reactions Analysis

Types of Reactions

2-Butanone, 4-hydroxy-4-(4-pyridinyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, often using reagents like thionyl chloride or phosphorus tribromide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-Butanone, 4-hydroxy-4-(4-pyridinyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Butanone, 4-hydroxy-4-(4-pyridinyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various products through enzymatic reactions. It may also interact with cellular receptors and signaling pathways, influencing biological processes at the molecular level .

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-2-butanone
  • 4-Hydroxy-4-(4-hydroxyphenyl)-2-butanone
  • 4-Hydroxy-4-(4-methylphenyl)-2-butanone

Uniqueness

2-Butanone, 4-hydroxy-4-(4-pyridinyl)- is unique due to the presence of the pyridine ring, which imparts distinct chemical properties and reactivity compared to other beta-hydroxy ketones. This structural feature enhances its utility in various research applications and industrial processes .

Properties

CAS No.

106012-19-5

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

4-hydroxy-4-pyridin-4-ylbutan-2-one

InChI

InChI=1S/C9H11NO2/c1-7(11)6-9(12)8-2-4-10-5-3-8/h2-5,9,12H,6H2,1H3

InChI Key

TVUXQVOEAFYAJC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(C1=CC=NC=C1)O

Origin of Product

United States

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